Cas no 2172584-44-8 (9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane)

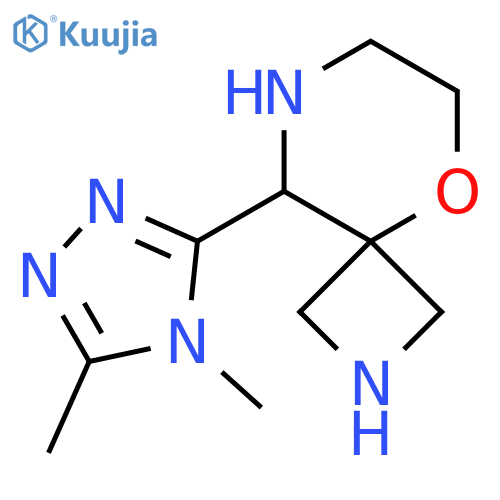

2172584-44-8 structure

商品名:9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane 化学的及び物理的性質

名前と識別子

-

- 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane

- 2172584-44-8

- EN300-1638254

- 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane

-

- インチ: 1S/C10H17N5O/c1-7-13-14-9(15(7)2)8-10(5-11-6-10)16-4-3-12-8/h8,11-12H,3-6H2,1-2H3

- InChIKey: ACFFUMOIHNFGAD-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C2=NN=C(C)N2C)C21CNC2

計算された属性

- せいみつぶんしりょう: 223.14331018g/mol

- どういたいしつりょう: 223.14331018g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.9

- トポロジー分子極性表面積: 64Ų

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1638254-1.0g |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |

2172584-44-8 | 1g |

$0.0 | 2023-06-04 | ||

| Enamine | EN300-1638254-10000mg |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |

2172584-44-8 | 10000mg |

$8819.0 | 2023-09-22 | ||

| Enamine | EN300-1638254-1000mg |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |

2172584-44-8 | 1000mg |

$2050.0 | 2023-09-22 | ||

| Enamine | EN300-1638254-2500mg |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |

2172584-44-8 | 2500mg |

$4019.0 | 2023-09-22 | ||

| Enamine | EN300-1638254-5000mg |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |

2172584-44-8 | 5000mg |

$5949.0 | 2023-09-22 | ||

| Enamine | EN300-1638254-500mg |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |

2172584-44-8 | 500mg |

$1968.0 | 2023-09-22 | ||

| Enamine | EN300-1638254-50mg |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |

2172584-44-8 | 50mg |

$1723.0 | 2023-09-22 | ||

| Enamine | EN300-1638254-250mg |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |

2172584-44-8 | 250mg |

$1887.0 | 2023-09-22 | ||

| Enamine | EN300-1638254-100mg |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |

2172584-44-8 | 100mg |

$1804.0 | 2023-09-22 |

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

2172584-44-8 (9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬